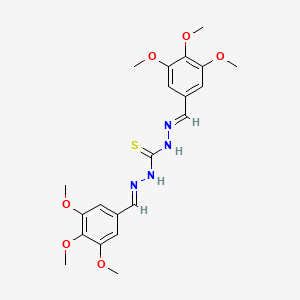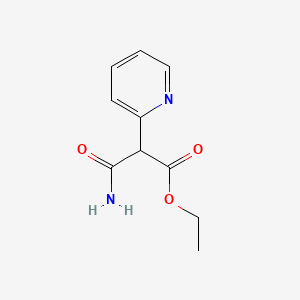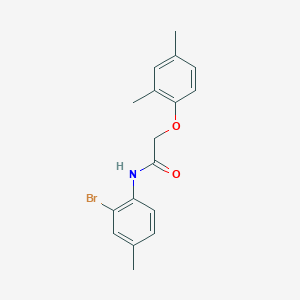
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as TMTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can donate hydrogen atoms to free radicals, thereby preventing them from damaging cells and tissues. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can also inhibit the production of reactive oxygen species, which are known to cause oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can protect cells from oxidative stress and apoptosis induced by hydrogen peroxide and other oxidants. In vivo studies have shown that 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone also has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential direction is to explore its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to investigate its mechanism of action in more detail, including its interactions with other antioxidants and signaling pathways. Additionally, further studies are needed to optimize the synthesis of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and improve its solubility and bioavailability.
Synthesemethoden
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized by reacting 1,3-dimethyl-2-thiourea with 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the yield of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for its potential applications in various fields, including catalysis, organic synthesis, and material science. In catalysis, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to be an effective catalyst for the oxidation of alcohols and the synthesis of cyclic carbonates. In organic synthesis, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been used as a reagent for the synthesis of various heterocyclic compounds. In material science, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been incorporated into polymer matrices to improve their mechanical properties and thermal stability.
Eigenschaften
IUPAC Name |
2-sulfanylidene-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3OS/c1-12(2)7-9(8-13(3,4)15-12)16-6-5-10(17)14-11(16)18/h9,15H,5-8H2,1-4H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENXQJQKQUFHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCC(=O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5527041.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)



![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)